

An In-Depth Technical Guide to Methyl Cyclobutanecarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl cyclobutanecarboxylate*

Cat. No.: *B1266608*

[Get Quote](#)

Introduction: The Significance of the Strained Scaffold

Methyl cyclobutanecarboxylate is a cycloaliphatic ester that serves as a pivotal building block in modern organic synthesis. While seemingly simple, its structure, featuring a strained four-membered carbocycle, imparts unique reactivity and conformational rigidity. This makes it an increasingly valuable scaffold in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. The inherent ring strain of the cyclobutane moiety not only influences its chemical behavior but also presents distinct three-dimensional arrangements that are sought after in drug design to enhance properties like metabolic stability, receptor binding, and selectivity.^{[1][2][3]}

This guide provides an in-depth exploration of the fundamental properties, synthetic methodologies, and key applications of **Methyl cyclobutanecarboxylate**. It is designed for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile intermediate. We will delve into its physicochemical and spectroscopic profile, provide validated experimental protocols for its synthesis and derivatization, and discuss its strategic application in cutting-edge research.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral characteristics is foundational to its application. This section details the core properties of **Methyl cyclobutanecarboxylate**.

Core Physicochemical Data

The essential physical and chemical identifiers for **Methyl cyclobutanecarboxylate** are summarized in the table below. This data is critical for reaction planning, safety assessments, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₂	PubChem[4]
Molecular Weight	114.14 g/mol	PubChem[4]
CAS Number	765-85-5	TCI America
Appearance	Colorless transparent liquid	TCI America
Boiling Point	135-138.7 °C	ChemicalBook, TCI America
Flash Point	30 °C (86 °F)	TCI America
Density	~0.99 g/cm ³ at 20 °C	TCI America
Refractive Index (n ²⁰ /D)	~1.43	TCI America
Purity	≥98.0%	TCI America

Structural and Spectroscopic Profile

The structure of **Methyl cyclobutanecarboxylate** consists of a methyl ester functional group attached to a cyclobutane ring. This puckered, non-planar ring system is key to its utility.[5]

Expertise & Experience: The interpretation of spectroscopic data is crucial for reaction monitoring and product verification. While public, fully-annotated spectra for this specific

compound are scarce, its structure allows for a confident prediction of its key spectral features. This predictive analysis is an essential skill for any synthetic chemist.

- ^1H NMR Spectroscopy (Predicted):

- ~3.67 ppm (singlet, 3H): The three protons of the methoxy group ($-\text{OCH}_3$) are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.
- ~2.80 - 3.10 ppm (multiplet, 1H): The single proton on the carbon alpha to the carbonyl group (the methine proton) is expected to be the most downfield of the ring protons due to the deshielding effect of the ester. It will appear as a complex multiplet due to coupling with the adjacent methylene protons.
- ~1.80 - 2.30 ppm (multiplet, 6H): The remaining six protons on the cyclobutane ring will resonate in this region. Their signals will be complex and overlapping due to the puckered nature of the ring, leading to multiple, distinct magnetic environments and complex spin-spin coupling.

- ^{13}C NMR Spectroscopy (Predicted):

- ~175 ppm: The carbonyl carbon ($\text{C}=\text{O}$) of the ester group will have the most downfield chemical shift.
- ~51 ppm: The carbon of the methoxy group ($-\text{OCH}_3$).
- ~35 - 40 ppm: The alpha-carbon (methine) of the cyclobutane ring.
- ~18 - 25 ppm: The remaining three carbons of the cyclobutane ring. Due to the symmetry of the parent ring, these may show fewer than three distinct signals.^[6]

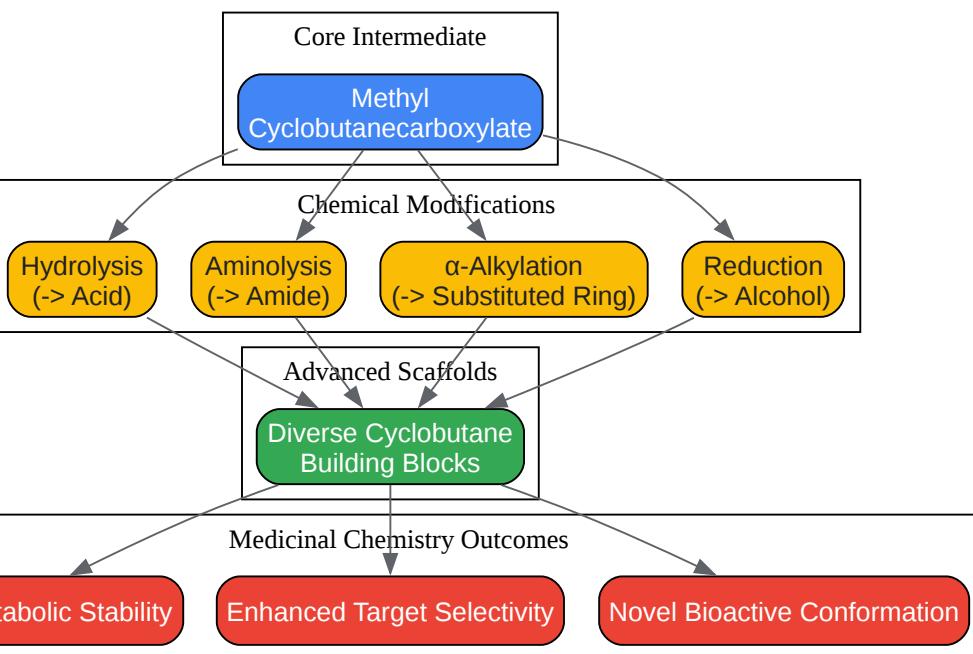
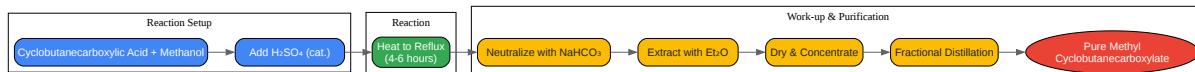
- Infrared (IR) Spectroscopy (Predicted):

- ~1735 cm^{-1} (strong, sharp): This is the characteristic $\text{C}=\text{O}$ (carbonyl) stretching frequency for a saturated ester. This is the most prominent peak in the spectrum.
- ~2850-3000 cm^{-1} (medium-strong): C-H stretching vibrations from the methyl and cyclobutyl groups.

- ~1170-1250 cm⁻¹ (strong): C-O stretching vibrations of the ester group.
- Mass Spectrometry (Predicted):
 - Molecular Ion (M⁺): m/z = 114.
 - Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31, resulting in a peak at m/z = 83) and the McLafferty rearrangement if sterically feasible, though less common for cyclobutane systems. Ring cleavage products are also expected.[7]

Part 2: Synthesis and Reactivity

Methyl cyclobutanecarboxylate is not only a building block but also a versatile substrate for further chemical modification.



Synthetic Route: Fischer Esterification

The most direct and economically viable synthesis is the Fischer esterification of cyclobutanecarboxylic acid with methanol, catalyzed by a strong acid.[8][9]

Trustworthiness: This protocol is a self-validating system. The progress can be monitored by techniques like TLC or GC, and the equilibrium can be manipulated to maximize yield. The use of excess alcohol as the solvent is a field-proven technique to drive the reaction to completion according to Le Châtelier's principle.[9]

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).
- Reagent Addition: Add anhydrous methanol (100 mL). The excess methanol serves as both a reactant and the solvent.
- Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (H₂SO₄, 1 mL) dropwise to the mixture.
- Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
- Work-up:

- Allow the mixture to cool to room temperature.
- Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO_3) until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation to yield pure **Methyl cyclobutanecarboxylate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small-Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CID 68408789 | C12H20O4 | CID 68408789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cerritos.edu [cerritos.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl Cyclobutanecarboxylate: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266608#what-are-the-fundamental-properties-of-methyl-cyclobutanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com